molecular formula C16H18O3 B13426325 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol

Katalognummer: B13426325
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: KIWOCFLXYKVVCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol is an organic compound with a complex structure that includes both hydroxyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate various biological pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxybenzyl alcohol: Shares similar hydroxyl and phenyl groups but differs in its overall structure.

    2-Phenylbenzofuran: Contains a benzofuran moiety, making it structurally distinct yet functionally similar in some reactions.

Uniqueness

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H18O3

Molekulargewicht

258.31 g/mol

IUPAC-Name

2-(hydroxymethyl)-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C16H18O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-9,17-19H,10H2,1-2H3

InChI-Schlüssel

KIWOCFLXYKVVCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.